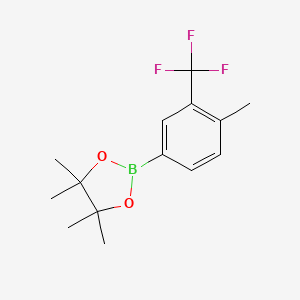

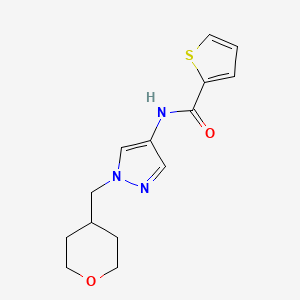

![molecular formula C17H20N4S B2428715 4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine CAS No. 374693-98-8](/img/structure/B2428715.png)

4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

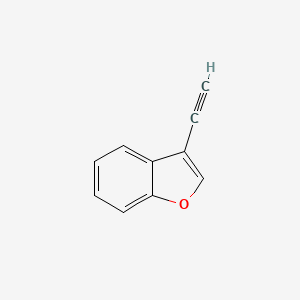

The compound “4-(3,5-dimethyl-1H-pyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The specific compound you’re asking about seems to be a derivative of pyrazole, with additional functional groups attached .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a compound with a similar pyrazole core was prepared through a nucleophilic substitution reaction of an O-tosyl oxazoline derivative, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base . Another synthesis involved an alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF .Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques such as NMR spectroscopy and X-ray crystallography . For example, the structure of a related compound, 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole, was established on the basis of NMR spectroscopy (1H, 13C), MS data, and elemental analysis .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, a compound with a similar pyrazole core was prepared through a nucleophilic substitution reaction . In another study, a novel nitrogen-rich energetic material was synthesized via a one-step reaction from commercially available reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For example, 3,5-dimethylpyrazole is a white solid that dissolves well in polar organic solvents . The 1H-NMR and 13C-NMR spectroscopic data of a related compound have been fully assigned .Applications De Recherche Scientifique

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds, such as the one , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . In a study, hydrazine-coupled pyrazoles were synthesized and their structures were verified. The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .

Molecular Docking Study

The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim was acquired from the Protein Data Bank (PDB ID:2bfm), justified the better antileishmanial activity of compound 13 . This suggests that the compound can be used in molecular docking studies to understand its interaction with biological targets.

Therapeutic Potential for Idiopathic Pulmonary Fibrosis

The compound has been identified as a non-peptide αvβ6 integrin inhibitor for the treatment of idiopathic pulmonary fibrosis . This suggests that the compound has potential therapeutic applications in the treatment of lung diseases.

Orientations Futures

The future directions for research on this compound could include further exploration of its synthesis, characterization, and potential applications. Given the wide range of biological activities exhibited by pyrazole derivatives , this compound could be of interest in the development of new drugs or other chemical products.

Mécanisme D'action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific information . It’s worth noting that compounds with similar structures have been found to interact with their targets in a variety of ways, such as binding to active sites, causing conformational changes, or modulating the activity of the target .

Biochemical Pathways

Similar compounds have been shown to influence various biochemical pathways, leading to a range of downstream effects .

Result of Action

Compounds with similar structures have been associated with a variety of cellular responses .

Propriétés

IUPAC Name |

4-(3,5-dimethylpyrazol-1-yl)-2,7-dimethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4S/c1-9-5-6-13-14(7-9)22-17-15(13)16(18-12(4)19-17)21-11(3)8-10(2)20-21/h8-9H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANSTGUPLLAFNE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1)SC3=NC(=NC(=C23)N4C(=CC(=N4)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

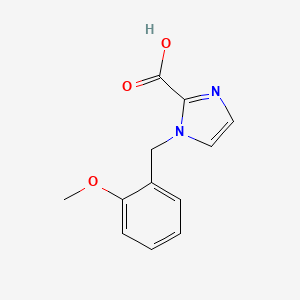

![1-((3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2428641.png)

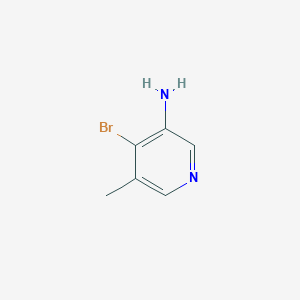

![5-((3,5-Dimethylpiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2428646.png)

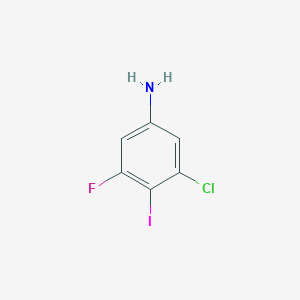

![4-((imidazo[1,2-a]pyridin-2-ylmethyl)thio)-1-((tetrahydrofuran-2-yl)methyl)-5,6,7,8-tetrahydroquinazolin-2(1H)-one](/img/structure/B2428649.png)

![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B2428652.png)

![2-(4-((4-Chlorophenyl)sulfonyl)butanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2428655.png)